3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a complex organic compound belonging to the class of triazole derivatives. This compound features a triazole ring, characterized by a five-membered ring containing three nitrogen atoms, along with two aromatic rings and a thioether linkage. The presence of methoxy and methyl substituents contributes to its unique chemical properties and potential biological activities.
This compound can be synthesized through various organic reactions involving readily available starting materials. It is often studied in academic and industrial research settings due to its potential applications in medicinal chemistry and material science.
3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is classified as a triazole derivative. Its structural complexity allows it to participate in diverse chemical reactions, making it a subject of interest in synthetic organic chemistry.
The synthesis of 3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps:
The synthesis may require specific reagents and conditions, such as:
The molecular formula of 3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is , with a molecular weight of approximately 302.41 g/mol. The structure contains:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4S |
| Molecular Weight | 302.41 g/mol |
| IUPAC Name | 3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine |
| InChI | InChI=1S/C16H18N4S |
| SMILES | CC1=CC=CC=C1C2=NN=C(N2N)SC3=C(C=CC=C3)OC |
3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets:
Research is ongoing to elucidate the precise molecular pathways and targets affected by this compound.
The compound exhibits typical characteristics of organic compounds:
Key chemical properties include:
3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific uses:
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5